molecular formula C19H18ClNO3S B422293 3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}acrylamide

3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}acrylamide

Cat. No.: B422293
M. Wt: 375.9g/mol
InChI Key: XDTDXSUQULVSJL-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-[2-[(4-chlorophenyl)methylthio]ethyl]-2-propenamide is a member of cinnamamides and a secondary carboxamide.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

The compound 3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}acrylamide is related to several research studies in organic chemistry, particularly focusing on synthesis methods and potential applications. For instance, the synthesis of N-substituted derivatives involving similar benzodioxol structures has been explored, contributing to the understanding of heterocyclic chemistry and its applications (Vardanyan et al., 2021). Another study focused on the synthesis of related compounds, highlighting their antimicrobial activity, which suggests potential applications in developing new antimicrobial agents (Attia et al., 2014). Additionally, the synthesis and characterization of acrylamides similar to the compound have been investigated for their potential as KCNQ2 openers, indicating a possible role in neurological research (Wu et al., 2004).

Development of Novel Acrylic Copolymers

The research in the field of polymer science has also involved compounds related to this compound. A study demonstrated the RAFT synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups, showcasing the utility of similar acrylamides in creating well-defined copolymers for bioconjugation (Rossi et al., 2008). This indicates a potential application in developing new materials with specific properties for medical and technological uses.

Antimicrobial and Biological Activity

Several studies have examined the antimicrobial and biological activities of compounds structurally related to this compound. The synthesis and antibacterial evaluation of derivatives have been a focus, indicating the relevance of these compounds in developing new antimicrobial agents (Siddiqa et al., 2014). This is further supported by research on similar structures exhibiting antibacterial activity (Avagyan et al., 2020).

Properties

Molecular Formula

C19H18ClNO3S

Molecular Weight

375.9g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]prop-2-enamide

InChI

InChI=1S/C19H18ClNO3S/c20-16-5-1-15(2-6-16)12-25-10-9-21-19(22)8-4-14-3-7-17-18(11-14)24-13-23-17/h1-8,11H,9-10,12-13H2,(H,21,22)/b8-4+

InChI Key

XDTDXSUQULVSJL-XBXARRHUSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSCC3=CC=C(C=C3)Cl

SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSCC3=CC=C(C=C3)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSCC3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}acrylamide
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3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}acrylamide
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3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}acrylamide
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3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}acrylamide
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3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}acrylamide
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3-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}acrylamide

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